Nutriacholic Acid-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

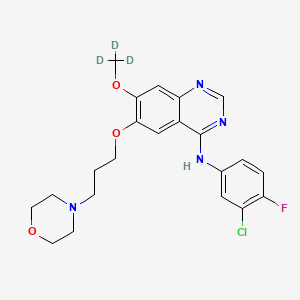

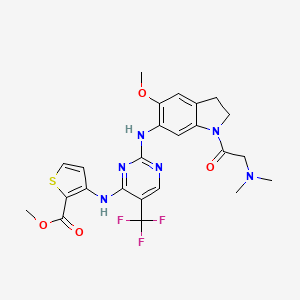

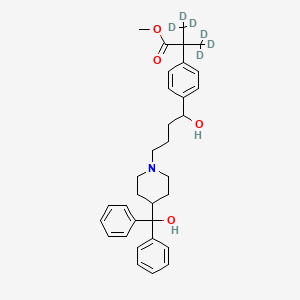

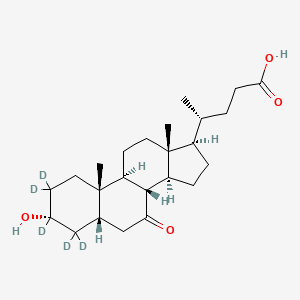

7-Ketolithocholic acid-d5 is a deuterated derivative of 7-Ketolithocholic acid, a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. 7-Ketolithocholic acid-d5 is often used in scientific research due to its stability and unique properties imparted by the deuterium atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

7-Ketolithocholic acid can be synthesized via the indirect electrooxidation of chenodeoxycholic acid using a bromide ion medium. The process involves several key factors such as the anode material, solvent, initial concentration of chenodeoxycholic acid, current density, and electrolysis time . The optimized conditions include using a lead dioxide-coated titanium anode, acetonitrile as the solvent, and a current density of 95.2–142.9 A/m² .

Industrial Production Methods

The industrial production of 7-Ketolithocholic acid involves the electrochemical reduction of chenodeoxycholic acid in aprotic solvents. This method is preferred due to its higher stereoselectivity and environmental friendliness . The process typically uses dimethyl sulfoxide, dimethylformamide, or N-methyl-2-pyrrolidone as solvents, with lithium chloride as the electrolyte .

Analyse Des Réactions Chimiques

Types of Reactions

7-Ketolithocholic acid undergoes several types of chemical reactions, including:

Reduction: The C-7 carbonyl group can be reduced to a 7β-hydroxyl group using electrochemical methods.

Oxidation: It can be oxidized to form various derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Electrochemical reduction using aprotic solvents and lithium chloride as the electrolyte.

Oxidation: Bromide ions in an electrooxidation setup.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

Ursodeoxycholic acid: Formed by the reduction of 7-Ketolithocholic acid.

Other bile acid derivatives: Depending on the specific reactions and conditions used.

Applications De Recherche Scientifique

7-Ketolithocholic acid-d5 is used extensively in scientific research due to its stability and unique properties. Some of its applications include:

Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.

Biology: Studied for its role in bile acid metabolism and its effects on liver function.

Medicine: Investigated for its potential therapeutic effects in treating liver diseases and gallstones.

Industry: Used in the synthesis of other bile acid derivatives, which have various industrial applications.

Mécanisme D'action

The mechanism of action of 7-Ketolithocholic acid-d5 involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The deuterium atoms in the compound provide stability and allow for detailed studies of its metabolic pathways. The primary molecular targets include bile acid transporters and enzymes such as 7α-hydroxysteroid dehydrogenase .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Chenodeoxycholic acid

- Ursodeoxycholic acid

- Lithocholic acid

Comparison

Compared to chenodeoxycholic acid and ursodeoxycholic acid, 7-Ketolithocholic acid-d5 offers better insights into bile acid metabolism and its effects on liver function .

Propriétés

Formule moléculaire |

C24H38O4 |

|---|---|

Poids moléculaire |

395.6 g/mol |

Nom IUPAC |

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-7-oxo-5,6,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,22+,23+,24-/m1/s1/i8D2,12D2,16D |

Clé InChI |

DXOCDBGWDZAYRQ-YOMHLYOASA-N |

SMILES isomérique |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |

SMILES canonique |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.